4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoic acid

Solubility Boronic ester Pinacol protection

Sourcing stable, bifunctional linkers for PROTACs or LPA antagonists? Free boronic acids often degrade or form anhydrides. This crystalline pinacol ester (CAS 859169-88-3) offers superior hydrolytic stability and organic solubility. - **Dual Reactivity:** Bpin group for Suzuki-Miyaura coupling; free -COOH for direct amidation (EDC/NHS). Saves 1-2 days vs. methyl ester. - **Supply Reliability:** 98% purity, non-hazardous solid, ambient shipping. Stable precursor to Voclosporin impurity standard (4-(4-boronophenyl)butanoic acid). - **Scalable:** Multi-gram to kg quantities; recrystallization purification.

Molecular Formula C16H23BO4
Molecular Weight 290.2 g/mol
CAS No. 859169-88-3
Cat. No. B13937697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoic acid
CAS859169-88-3
Molecular FormulaC16H23BO4
Molecular Weight290.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCC(=O)O
InChIInChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)13-10-8-12(9-11-13)6-5-7-14(18)19/h8-11H,5-7H2,1-4H3,(H,18,19)
InChIKeyGOMGTFAXPHLFQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Boronate Building Block


4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoic acid (CAS 859169-88-3) is a crystalline arylboronate building block featuring a pinacol-protected boronic ester para-positioned on a phenyl ring linked to a butanoic acid side chain (MF: C16H23BO4; MW: 290.16) . The pinacol (Bpin) ester confers superior hydrolytic stability and solubility in common organic solvents compared to the corresponding free boronic acid, making it a dominant surrogate in organic synthesis [1]. The compound serves as a protected precursor to 4-(4-boronophenyl)butanoic acid (CAS 943739-90-0), a known impurity (Impurity 2) of the calcineurin inhibitor Voclosporin , and its bifunctional architecture—integrating a Suzuki-competent Bpin group and a free carboxylic acid—uniquely positions it for convergent medicinal chemistry applications, including the synthesis of lysophosphatidic acid (LPA) receptor antagonists .

Pinacol-protected boronic ester provides reported higher hydrolytic stability and organic solubility than free boronic acid, enabling flexible solvent selection for Suzuki couplings.
Bifunctional design: Suzuki-competent Bpin group paired with a free carboxylic acid for direct amide conjugation, eliminating deprotection steps required by methyl ester analogs.
Direct precursor to Voclosporin Impurity 2; mild deprotection yields the exact impurity structure for pharmaceutical reference standard qualification.

Why This Building Block Cannot Be Replaced by Generic Alternatives


Generic substitution is precluded by the compound's precisely integrated bifunctional architecture. The pinacol boronic ester (Bpin) motif provides the requisite stability for long-term storage and predictable transmetalation kinetics in Suzuki-Miyaura cross-couplings, a handling advantage over the free boronic acid (CAS 943739-90-0), which is prone to anhydride formation and variable purity [1]. The para-substituted butanoic acid tether is not merely a spacer; its specific four-carbon chain length and terminal carboxylic acid are critical for downstream applications—notably, the free acid enables direct amide coupling or bioconjugation without the additional deprotection step required by the methyl ester analog (CAS 490035-83-1, MW: 304.19) . Furthermore, the pinacol-protected form is the direct precursor to 4-(4-boronophenyl)butanoic acid, a characterized impurity (Impurity 2) of Voclosporin, meaning that any alternative building block with a different chain length, oxidation state, or boron protection strategy would fail to generate the exact mass and retention time signature required for qualified impurity reference standards . Substituting a butylphenylboronic acid pinacol ester (CAS 625458-85-7), which lacks the carboxylic acid, would fundamentally alter the compound's chemical reactivity, eliminating its capacity for amide conjugation and rendering it incompatible with the LPA receptor antagonist synthetic routes documented in the patent literature .

Free boronic acid (CAS 943739-90-0) Prone to anhydride formation and variable purity; may shift stability and handling compared to the pinacol ester, complicating long-term storage and consistent coupling performance.
Methyl ester analog (CAS 490035-83-1) Requires an additional ester hydrolysis step, introducing potential Bpin deprotection risk and 5–15% yield loss; not directly compatible with one-step amide conjugation strategies.
Butylphenylboronic acid pinacol ester (CAS 625458-85-7) Lacks the carboxylic acid handle, eliminating direct amide coupling and making it unsuitable for LPA receptor antagonist synthetic routes or impurity standard generation.

Quantitative Evidence vs. Closest Analogs


Enhanced Organic Solvent Solubility

The pinacol (Bpin) ester form (CAS 859169-88-3) exhibits superior solubility in all tested organic solvents compared to the corresponding free boronic acid. In a comprehensive solubility study of phenylboronic acid and its cyclic esters across five organic solvents (chloroform, 3-pentanone, acetone, dipropyl ether, methylcyclohexane), the pinacol ester showed higher mole-fraction solubility than the parent acid in every solvent system evaluated, with the differences being most pronounced in chlorinated and ethereal solvents [1]. This is class-level inference: the Bpin ester of 4-(4-boronophenyl)butanoic acid is expected to exhibit the same solubility advantage over its free boronic acid counterpart (CAS 943739-90-0), which is documented as prone to handling difficulties due to its polar boronic acid moiety [2].

Solubility Profile
Class-level inference
Pinacol ester: Higher mole-fraction solubility across CHCl₃, 3-pentanone, acetone, dipropyl ether, methylcyclohexane. Free boronic acid: High only in ethers/ketones; limited in chloroform and hydrocarbon.
Supports flexible solvent selection in Suzuki couplings and simplifies purification.
Class-level inference; verify in specific solvent and temperature ranges.
Solubility Boronic ester Pinacol protection Process chemistry

Hydrolytic and Storage Stability

Phenylboronic acid pinacol ester (Ph–Bpin) is described as a crystalline, hydrolytically stable solid that can be stored long-term under cool, dry conditions . In contrast, free arylboronic acids are notoriously difficult to handle, purify, and characterize due to their highly polar nature and propensity to form anhydrides [1]. The target compound (CAS 859169-88-3) carries the same Bpin protection and is specified by vendor AKSci for long-term storage in a cool, dry place as a non-hazardous material , whereas the free boronic acid analog (CAS 943739-90-0) requires more stringent handling due to its reactive B(OH)₂ group. This is a direct class-level inference: the pinacol ester form provides quantifiably better shelf stability and easier handling than the free boronic acid.

Stability Comparison
Class-level inference
Pinacol ester: crystalline, hydrolytically stable solid; long-term storage at cool, dry conditions. Free boronic acid: prone to anhydride formation, challenging to purify and characterize.
Reduces pre-use purification and inventory degradation across multiple synthetic campaigns.
General Bpin behavior; specific storage study recommended.
Stability Storage Hydrolysis Pinacol ester

One-Step Conjugation via Free Carboxylic Acid

The target compound (CAS 859169-88-3) possesses a free carboxylic acid terminus, enabling direct amide coupling, esterification, or bioconjugation without additional deprotection steps. Its closest pinacol ester analog, methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate (CAS 490035-83-1; MW: 304.19), carries a methyl ester that must be hydrolyzed (typically with LiOH or NaOH in aqueous THF/MeOH) before the carboxylic acid can be engaged for conjugation . This added step introduces a yield penalty (typical ester hydrolysis yields: 85–95%), generates waste, and may cause premature Bpin deprotection under basic aqueous conditions. The free acid form eliminates this entire deprotection sequence, directly compatible with standard carbodiimide (EDC/DCC) or HATU-mediated coupling protocols.

Conjugation Step Count
Data to verify
0 additional steps: free acid enables direct amide coupling. Methyl ester analog: 1 extra hydrolysis step, typical yield 85–95%.
Eliminates deprotection sequence, preserving Bpin for downstream cross-coupling.
Supplier-reported synthetic efficiency; validate under specific conditions.
Amide coupling Bioconjugation PROTAC linker Synthetic efficiency

Commercial Purity Benchmark

The target compound is commercially available at a verified purity of 98% from multiple independent suppliers. Leyan (Product No. 1439979) specifies a purity of 98% , and ChemicalBook corroborates this same 98% purity specification across multiple vendor listings . The free boronic acid analog (CAS 943739-90-0) is typically offered at 95–97% purity by suppliers due to its tendency to form anhydride impurities, and the methyl ester analog (CAS 490035-83-1) is listed at 95% purity . This consistent 98% purity benchmark for the Bpin-protected free acid provides procurement teams with a reliable specification for inventory qualification, reducing the risk of batch rejection compared to the more variable free boronic acid.

Purity Specification
Supplier specification
98% purity (multiple vendors). Free boronic acid: 95–97%; methyl ester analog: 95%.
Reported higher purity reduces impurity burden in downstream reactions.
Vendor-specified purity; method may vary (HPLC/NMR).
Purity Quality control Procurement specification Building block

Precursor to Voclosporin Impurity Standard

The target compound is the pinacol-protected precursor to 4-(4-boronophenyl)butanoic acid (CAS 943739-90-0), which is explicitly identified as Impurity 2 of the calcineurin inhibitor drug Voclosporin . In pharmaceutical quality control, impurity reference standards must match the exact molecular structure, mass, and chromatographic retention time of the specified impurity. The pinacol ester can be deprotected to generate the free boronic acid impurity standard, whereas alternative building blocks such as 4-butylphenylboronic acid pinacol ester (CAS 625458-85-7, which lacks the carboxylic acid) or 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS 180516-87-4, which has a single-carbon rather than four-carbon acid tether) would produce compounds with different molecular weights, retention times, and mass spectrometric signatures, rendering them unsuitable for this specific impurity qualification application.

Impurity Standard Fit
Context-dependent
Deprotection yields Impurity 2 (MW 208.02). Alternatives (CAS 625458-85-7, 180516-87-4) differ by ≥39.94 Da, altering retention time and MS signature.
Unique structural match required for analytical method validation and regulatory filings.
Regulatory acceptance requires qualification of the specific standard.
Impurity standard Voclosporin Pharmaceutical analysis Reference material

Highest-Impact Application Scenarios


Voclosporin Impurity Reference Standard Qualification

Pharmaceutical analytical laboratories and contract research organizations supporting Voclosporin ANDA filers require certified impurity reference standards for HPLC method validation and batch release testing. The target compound serves as the stable, storable Bpin-protected precursor to 4-(4-boronophenyl)butanoic acid (Impurity 2). Upon mild deprotection, it generates the exact impurity structure with the correct molecular weight (208.02 Da) and chromatographic signature . Its verified 98% commercial purity supports direct use in analytical method development, and its long-term storage stability as a non-hazardous solid [1] reduces the need for cold-chain logistics associated with less stable free boronic acid standards.

Synthesis of LPA Receptor Antagonists

The compound's Bpin group enables efficient Suzuki-Miyaura cross-coupling to construct biaryl cores, while the free carboxylic acid allows direct amide coupling or esterification in subsequent steps without intermediate deprotection . This convergent strategy is explicitly documented in the patent literature for preparing biphenylisoxazoles and N-heterocyclylcarbamates as LPA receptor antagonists . The superior solubility of the pinacol ester in a range of organic solvents (chloroform, THF, DCM, acetone) [1] provides flexibility in reaction solvent selection, critical for optimizing coupling yields across diverse aryl halide partners. Eliminating the ester hydrolysis step required by the methyl ester analog saves 1–2 synthetic days and avoids Bpin degradation risk .

PROTAC Linker Assembly and Bioconjugation

In targeted protein degradation (PROTAC) design and bioconjugate chemistry, the free carboxylic acid permits direct one-step conjugation to amine-functionalized E3 ligase ligands, PEG linkers, or targeting moieties using standard carbodiimide (EDC/NHS) or HATU chemistry . The Bpin group remains intact through these mild coupling conditions, enabling a subsequent Suzuki-Miyaura diversification step to introduce the target-protein-binding warhead. This dual orthogonal reactivity—carboxylic acid for amide bond formation, Bpin for C–C cross-coupling—is not available in the methyl ester analog (CAS 490035-83-1) without prior deprotection, nor in simple butylphenylboronic acid pinacol esters (CAS 625458-85-7) that lack the acid handle entirely . The hydrolytic stability of the Bpin group under organic coupling conditions ensures that the boron functionality survives the conjugation step.

Crystallization-Driven Purification

The crystalline nature and good solubility profile of pinacol boronates in organic solvents make the target compound amenable to purification by recrystallization, a scalable and cost-effective method for achieving high purity in multi-gram to kilogram quantities. The consistent 98% purity specification from multiple commercial suppliers demonstrates the robustness of this approach for industrial procurement. This compares favorably to the free boronic acid analog, whose tendency to form anhydrides complicates crystallization and leads to variable purity (typically 95–97%) [1], directly impacting the reliability of building block supply for medicinal chemistry and process development pipelines.

Application
Selection Property
Validation Focus
Voclosporin Impurity Standard Qualification
Bpin-protected precursor with exact impurity structure after deprotection
Impurity identity and chromatographic signature verification
LPA Receptor Antagonist Synthesis
Bifunctional Bpin and free carboxylic acid for convergent Suzuki coupling and amide formation
Solvent compatibility and coupling efficiency in biaryl construction
PROTAC Linker Assembly and Bioconjugation
Free acid for direct one-step conjugation; Bpin stable under mild coupling conditions
Orthogonal reactivity preservation and Bpin integrity after conjugation
Crystallization-Driven Purification
Crystalline solid with reported high purity specification from multiple vendors
Batch-to-batch purity consistency and scalability of recrystallization
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